8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core substituted with a tert-butyl group at the 8-position and a 4-nitrobenzoyl moiety at the 4-position.
Properties
IUPAC Name |
8-tert-butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6/c1-19(2,3)14-8-10-20(11-9-14)21(16(12-28-20)18(24)25)17(23)13-4-6-15(7-5-13)22(26)27/h4-7,14,16H,8-12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPZUULEJVHATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and nitrobenzoyl groups via substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for producing sufficient quantities for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The tert-butyl and nitrobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the spirocyclic core can provide a rigid framework for binding to proteins or other macromolecules. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of 1-Oxa-4-azaspiro[4.5]decane-3-carboxylic Acid Derivatives
*Calculated molecular weight based on structural formula (C20H25N3O7).
Key Findings:
Substituent Effects on Bioactivity: The 4-nitrobenzoyl group in the target compound introduces strong electron-withdrawing properties, which may enhance binding to electron-deficient biological targets, such as enzymes involved in tumor progression (inferred from ) . The N-CBz-protected derivative demonstrates high efficacy (93%) in deodorant applications, suggesting that modifying the carboxylic acid group (e.g., via protection) can tailor functionality .
Steric and Electronic Contributions :
- The tert-butyl group at the 8-position in the target compound likely enhances steric hindrance, possibly stabilizing the spirocyclic structure and reducing metabolic degradation compared to smaller substituents (e.g., methyl) .
- Electron-donating groups (e.g., 3,4,5-trimethoxybenzoyl) may reduce reactivity compared to nitro or halogenated analogs, limiting interactions with electrophilic biological targets .
Carboxylic acid derivatives are pivotal for salt formation and solubility optimization, as seen in their inclusion in deodorant formulations () .
Biological Activity
8-tert-Butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in pharmacology, particularly as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.
Chemical Structure and Properties
The molecular formula of this compound is , and it features several significant functional groups, including a tert-butyl group, a nitrobenzoyl moiety, and a carboxylic acid group. These components contribute to its solubility and reactivity, making it suitable for various biological applications.
Preliminary studies indicate that this compound functions primarily as an inhibitor of FAAH . By inhibiting this enzyme, the compound can increase the levels of endocannabinoids, which may lead to therapeutic effects such as pain relief and anti-inflammatory responses. The presence of the carboxylic acid group enhances its interaction with biological targets, potentially influencing receptor binding affinity and metabolic stability.
Biological Activity
The biological activity of this compound has been explored through various studies:
- FAAH Inhibition : The compound has shown significant inhibitory activity against FAAH, which is critical in modulating endocannabinoid levels. This inhibition could provide therapeutic benefits in managing pain and inflammation.
- Antimicrobial Properties : Preliminary data suggest that the compound may exhibit antimicrobial activity; however, further research is necessary to elucidate its mechanisms of action fully.
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented below:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Pain Management : In animal models, compounds that inhibit FAAH have been associated with reduced pain responses, indicating that this compound may provide similar benefits.
- Inflammation Reduction : Studies have suggested that modulation of endocannabinoid levels through FAAH inhibition can lead to decreased inflammation markers in vivo.
Synthesis and Modification
The synthesis of this compound involves several steps that require careful optimization to ensure high purity and yield. The synthetic route typically includes:
- Formation of the spirocyclic structure.
- Introduction of the tert-butyl and nitrobenzoyl groups.
- Addition of the carboxylic acid moiety.
Q & A
Basic Synthesis Strategies and Optimization
Q: What are the most reliable synthetic routes for preparing 8-tert-butyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized? A: Synthesis typically involves multi-step protocols:
- Step 1: Formation of the spirocyclic core via condensation of tert-butyl-substituted ketones or aldehydes with amines (e.g., tert-butylamine derivatives) under controlled pH and temperature .
- Step 2: Introduction of the 4-nitrobenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .
- Optimization: Reaction yields (often <50% in initial trials) improve with solvent selection (e.g., dichloromethane for acylation) and protecting group strategies (e.g., tert-butoxycarbonyl for amine protection) .
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (step 1), 80°C (step 2) | Higher temps accelerate acylation but risk decomposition |
| Solvent | DCM, THF, or DMF | Polar aprotic solvents enhance solubility of intermediates |
| Catalyst | AlCl₃ or BF₃·OEt₂ | Critical for electrophilic aromatic substitution |
Advanced Structural Characterization Challenges
Q: How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this spirocyclic compound be resolved? A: Discrepancies often arise from dynamic stereochemistry or crystal packing effects:
- NMR Analysis: Use variable-temperature ¹H/¹³C NMR to detect conformational flexibility in the spirocyclic system . For example, coalescence temperatures near 25°C may indicate ring-flipping .
- X-ray Crystallography: Resolves absolute configuration but may not reflect solution-state conformers. Compare with computational models (DFT-optimized geometries) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected: ~418.4 g/mol for C₂₁H₂₅N₂O₆), but isotopic patterns may differ due to nitro group fragmentation .
Structure-Activity Relationship (SAR) Studies
Q: What methodological approaches are recommended for probing the role of the nitrobenzoyl group in bioactivity? A:
- Isosteric Replacement: Synthesize analogs with electron-withdrawing (e.g., 3,5-difluorobenzoyl) or electron-donating (e.g., dimethylaminobenzoyl) groups to assess electronic effects on receptor binding .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to compare interactions of nitrobenzoyl vs. other acyl groups with target enzymes (e.g., cyclooxygenase or kinase targets) .
- In Vitro Assays: Test inhibition of NO production (via Griess assay) to link nitro group redox activity to anti-inflammatory effects .
Stability and Degradation Pathways
Q: How does the nitro group influence the compound’s stability under physiological conditions? A: The nitro group introduces photolytic and hydrolytic liabilities:
- Photodegradation: UV-Vis studies show λmax at 270 nm (π→π* transition of nitrobenzoyl), with 50% degradation after 48 hrs under UV light (λ = 254 nm) .
- Hydrolysis: LC-MS/MS reveals cleavage of the amide bond in acidic buffers (pH <3), forming tert-butyl spirocycle and 4-nitrobenzoic acid. Stabilization strategies include lyophilization or formulation in PEG-based matrices .
Advanced Analytical Method Development
Q: What chromatographic methods resolve co-eluting impurities in HPLC analysis? A:
- Column: C18 reversed-phase (150 mm × 4.6 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradient.
- Detection: UV at 254 nm (nitrobenzoyl chromophore) and MS/MS for impurity identification .
- Common Impurities :
Data Contradictions in Biological Assays
Q: How should researchers address conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability)? A: Potential causes and solutions:
- Cause 1 : Aggregation-based inhibition. Test with 0.01% Triton X-100 to disperse aggregates .
- Cause 2 : Redox interference from the nitro group. Include controls with ascorbic acid to quench reactive oxygen species .
- Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Computational Modeling for Mechanism Elucidation
Q: Which computational tools best predict the spirocyclic compound’s interaction with biological targets? A:
- Docking : AutoDock Vina or Glide for preliminary binding mode analysis.
- MD Simulations : GROMACS for >100 ns trajectories to assess conformational stability in lipid bilayers .
- QM/MM : Gaussian 16 for nitro group charge distribution during catalysis .
Future Research Directions
Q: What understudied properties of this compound warrant further investigation? A:
- Metabolite Profiling : Identify Phase I/II metabolites using hepatocyte microsomes.
- Polypharmacology : Screen against off-target kinases (e.g., JAK/STAT family) via kinome-wide profiling .
- Crystallography : Solve co-crystal structures with COX-2 or other inflammatory targets to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
